molecular formula C14H19NO2 B1453675 4-[Cyclohexyl(methyl)amino]benzoic acid CAS No. 243662-77-3

4-[Cyclohexyl(methyl)amino]benzoic acid

Cat. No.: B1453675
CAS No.: 243662-77-3
M. Wt: 233.31 g/mol
InChI Key: ZSIBIJWWDZFBCT-UHFFFAOYSA-N
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Description

4-[Cyclohexyl(methyl)amino]benzoic acid is a benzoic acid derivative with the molecular formula C14H19NO2 and is a valuable chemical intermediate in organic synthesis and pharmaceutical research . Compounds featuring a benzoic acid core functionalized with alkylamino groups, such as this one, are frequently explored in medicinal chemistry for their potential biological activities. For instance, structurally related aminobenzoic acid derivatives are known to have applications as hemostatic agents that inhibit fibrinolysis, and some are used in the treatment of conditions like Peyronie's disease . Furthermore, similar chemical scaffolds are investigated in advanced research areas, including the development of entry inhibitors for viruses like HIV-1, where they can act as potent CCR5 antagonists . The cyclohexyl(methyl)amino moiety in this compound may influence its lipophilicity and overall pharmacokinetic properties, making it a compound of interest for developing new therapeutic agents and probing biological mechanisms. This product is intended for Research Use Only (RUO).

Properties

IUPAC Name

4-[cyclohexyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h7-10,12H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIBIJWWDZFBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

2.1. Overview of Synthetic Approaches

The preparation of 4-[Cyclohexyl(methyl)amino]benzoic acid typically follows a multi-step synthetic sequence:

  • Functionalization of the benzoic acid ring (usually at the para position)
  • Introduction of the cyclohexyl(methyl)amino substituent
  • Final purification and characterization

The most direct route involves nucleophilic aromatic substitution or reductive amination on a suitably functionalized benzoic acid derivative.

Detailed Preparation Methods

3.1. Reductive Amination Approach

A widely used method for introducing the cyclohexyl(methyl)amino group is via reductive amination of 4-aminobenzoic acid or its derivatives:

  • Starting Material: 4-aminobenzoic acid
  • Step 1: N-alkylation
    • React 4-aminobenzoic acid with cyclohexanone to form a Schiff base (imine).
    • Add formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or hydrogenation with a suitable catalyst) to introduce the methyl group and reduce the imine to the secondary amine.
  • Step 2: Workup and Purification
    • Acidify the reaction mixture to precipitate the product.
    • Purify by recrystallization or chromatography.

Reaction Scheme:
$$
\text{4-aminobenzoic acid} + \text{cyclohexanone} + \text{formaldehyde} + \text{reducing agent} \rightarrow \text{this compound}
$$

3.2. Nucleophilic Aromatic Substitution

Alternatively, the para position of benzoic acid can be functionalized via nucleophilic aromatic substitution, though this is less common due to the low reactivity of the aromatic ring unless activated by strong electron-withdrawing groups.

Experimental Data Table: Reductive Amination Route

Step Reagents & Conditions Yield (%) Notes
1 4-aminobenzoic acid + cyclohexanone (reflux) 85–90 Imine formation
2 Formaldehyde + NaBH₃CN (rt, pH 6–7) 75–80 Reductive methylation
3 Acidification, recrystallization (ethanol/water) 70–75 Final product isolation, high purity

Research Findings and Optimization

  • Catalyst Choice: Ruthenium on carbon is preferred for hydrogenation due to higher activity and reusability compared to platinum or nickel.
  • Alkali Addition: Addition of NaOH or KOH significantly improves conversion and selectivity, reducing catalyst deactivation.
  • Reaction Time: Shorter reaction times (1.5–3 hours) are achievable with optimized catalyst and alkali concentrations.
  • Purification: Residual starting materials can be difficult to remove if conversion is incomplete; multiple recrystallizations may be required for high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Cyclohexyl(methyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that 4-[cyclohexyl(methyl)amino]benzoic acid may exhibit notable analgesic and anti-inflammatory effects. Preliminary studies have shown that this compound can modulate pain pathways, suggesting its potential as a scaffold for developing new analgesics or anti-inflammatory drugs.

  • Case Study : In a study evaluating the analgesic activity of related compounds, this compound demonstrated varying degrees of efficacy in pain threshold increase when tested in animal models. The compound's structural similarity to established analgesics indicates its potential for further exploration in pain management therapies .

Interaction with Biological Targets

The compound has been investigated for its ability to interact with various biological receptors and enzymes. Such interactions are crucial for understanding its pharmacological profile and guiding therapeutic applications. For instance, it may bind to specific receptors involved in pain modulation, which could lead to the development of targeted therapies for pain relief.

Synthesis of Derivatives

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, allowing chemists to create derivatives with enhanced biological activity or different physical properties .

  • Table 1: Common Reactions of this compound
Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound to oxidized productsPotassium permanganate, chromium trioxide
ReductionProduces reduced forms of the compoundLithium aluminum hydride, sodium borohydride
Electrophilic Aromatic SubstitutionForms new aromatic compoundsBromine, nitric acid

Specialty Chemicals Production

The compound is also being explored for its potential use in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in various industries including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-[Cyclohexyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-[Cyclohexyl(methyl)amino]benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
This compound C₁₄H₁₉NO₂ 233.31 Cyclohexyl(methyl)amino group Not reported Moderate lipophilicity
4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid C₁₄H₁₉NO₄S 297.38 Sulfonyl linkage Not reported Higher polarity
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) C₂₅H₂₀N₄O₇ 500.46 Triazine core, formyl, methoxy groups 180–182 Low aqueous solubility
4-(4-Nitrobenzylideneamino)benzoic acid C₁₄H₁₀N₂O₄ 270.24 Nitrobenzylidene group Not reported High acidity (pKa ~2.5)
4-[[[5-[3-[(Cyclohexanecarbonyl)amino]phenyl]isoxazole-3-carbonyl]amino]methyl]benzoic acid (31b) C₂₄H₂₄N₄O₄ 432.47 Isoxazole, cyclohexanecarbonyl groups Not reported Enhanced lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclohexyl(methyl)amino group in the parent compound acts as a moderate electron donor, reducing acidity (pKa ~4.5–5.5) compared to nitro-substituted analogs (e.g., 4-(4-nitrobenzylideneamino)benzoic acid, pKa ~2.5) .
  • Lipophilicity : Compounds with bulky substituents (e.g., triazine derivatives) exhibit lower aqueous solubility, whereas sulfonyl or carboxylic acid groups enhance polarity .

Insights :

  • Triazine derivatives achieve high yields under mild conditions, favoring scalability .
  • Carbamate deprotection (as in 31b) requires careful handling due to trifluoroacetic acid use .

Biological Activity

4-[Cyclohexyl(methyl)amino]benzoic acid (C₁₄H₁₉NO₂) is an organic compound characterized by a cyclohexyl group linked to a benzoic acid structure via a methylamino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : Approximately 233.3 g/mol
  • Classification : Aromatic carboxylic acid

The structural uniqueness of this compound, with its combination of a cyclohexyl group and a methylamino linkage, enhances its lipophilicity and potential receptor binding capabilities compared to simpler analogs .

The biological activity of this compound is thought to arise from its interactions with various biological targets:

  • Receptor Interaction : The compound may bind to specific receptors involved in pain modulation and inflammation, similar to other analgesics.
  • Enzyme Modulation : It has been suggested that this compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
  • Cellular Effects : The compound can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to anti-inflammatory effects .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating pain pathways.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential for broader applications .
  • Antidiabetic Effects : The compound's structural similarities to other known antidiabetic agents warrant further investigation into its glucose metabolism effects.

In Vitro Studies

A study evaluating the biological activities of benzoic acid derivatives found that compounds similar to this compound exhibited significant effects on protein degradation systems in cell-based assays. Specifically, the activation of proteasomal chymotrypsin-like activity was enhanced at concentrations around 5 μM .

Animal Models

Research involving animal models has demonstrated that the effects of this compound vary with dosage. Lower doses were associated with beneficial effects, while higher doses could lead to toxicity. This threshold effect highlights the importance of dosage in therapeutic applications.

The compound interacts with various biomolecules, influencing their activity and function. For instance:

  • Enzyme Interactions : It may inhibit or activate enzymes by binding to their active or allosteric sites.
  • Gene Expression Modulation : By interacting with transcription factors, it can alter gene expression related to metabolic processes.

Transport and Distribution

The localization and accumulation of this compound within cells are mediated by specific transporters. Understanding these interactions is crucial for determining its pharmacokinetic properties and overall efficacy in biological systems.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-(Methylamino)benzoic acidC₈H₉NO₂Simpler structure lacking cyclohexyl group
3-Chloro-4-[cyclohexyl(methyl)amino]benzoic acidC₁₄H₁₈ClNContains a chlorine substituent affecting reactivity
4-(Cyclopropylmethyl)aminobenzoic acidC₁₃H₁₅NO₂Cyclopropyl group instead of cyclohexyl

The unique combination of functional groups in this compound provides distinctive chemical reactivity and potential biological activity compared to these analogs.

Q & A

Q. What are the key considerations for synthesizing 4-[Cyclohexyl(methyl)amino]benzoic acid with high purity and yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Introduction of the cyclohexylamino group : Use reductive amination or nucleophilic substitution to attach the cyclohexyl(methyl)amine moiety to the benzoic acid core.

Functional group protection : Protect the carboxylic acid group (e.g., using ethyl ester protection) to prevent side reactions during subsequent steps.

Optimization of reaction conditions :

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts : Acid or base catalysts (e.g., H₂SO₄, NaHCO₃) improve reaction efficiency.
  • Temperature : Controlled heating (e.g., 60–80°C) ensures kinetic control and minimizes decomposition.

Purification : Use column chromatography or recrystallization to isolate the product.
Critical Data :

  • Yield improvements (e.g., >70%) are achievable with optimized stoichiometry and reaction time .
  • Purity can be verified via HPLC (retention time comparison) and NMR (absence of extraneous peaks) .

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer: Compare functional group modifications and their biological effects using the following framework:

Analog Structural Variation Biological Activity
Ethyl 4-aminobenzoateSimple amine + esterBasic antimicrobial activity
5-(4-Carboxyphenyl)-tetrazoleTetrazole ring + carboxylic acidAnticonvulsant activity
Cyclohexane carboxylic acidCyclohexane + carboxylic acidAnti-inflammatory effects
Key Insights :
  • The cyclohexyl(methyl)amino group enhances lipophilicity, potentially improving membrane permeability.
  • Substituting the benzoic acid with a tetrazole ring (as in ) alters electronic properties, affecting receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in experimental design:

Assay conditions :

  • pH sensitivity : The carboxylic acid group’s ionization state (pH-dependent) affects solubility and bioactivity.
  • Cell line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify target selectivity.

Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to account for variability.

Dose-response curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) to compare EC₅₀/IC₅₀ values.
Case Study :

  • Inconsistent anticonvulsant activity in analogs () may stem from differences in tetrazole ring orientation or hydrogen-bonding capacity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., cyclooxygenase-2).

  • Key parameters : Grid box size (20 ų), Lamarckian genetic algorithm.

QSAR modeling : Develop regression models correlating substituent electronic properties (e.g., Hammett σ constants) with activity.

MD simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability.
Validation :

  • Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers optimize derivatization strategies for advanced applications?

Methodological Answer:

Functional group compatibility :

  • Carboxylic acid : Convert to amides (e.g., using EDC/NHS coupling) for improved bioavailability.
  • Cyclohexylamino group : Introduce fluorinated analogs (e.g., CF₃ substitution) to enhance metabolic stability.

Reaction scalability :

  • Use flow chemistry () for continuous synthesis of derivatives.
  • Monitor reaction progress via in-line IR spectroscopy.
    Case Study :
  • Esterification of the benzoic acid group () with methanol under acidic conditions yields stable prodrugs .

Analytical & Safety Considerations

Q. What analytical methods are critical for characterizing this compound and its impurities?

Methodological Answer:

Technique Application Key Parameters
HPLC Purity assessmentC18 column, 0.1% TFA in mobile phase
NMR Structural confirmation¹H NMR (400 MHz), DMSO-d₆ solvent
Mass Spectrometry Molecular weight verificationESI+ mode, m/z = [M+H]⁺
TGA/DSC Thermal stability analysisHeating rate: 10°C/min, N₂ atmosphere
Safety Note :
  • Handle with PPE (gloves, goggles) due to potential irritancy (). Store in a dry, dark environment to prevent degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

Identify variables :

  • Catalyst loading (e.g., 5 mol% vs. 10 mol%).
  • Solvent purity (HPLC-grade vs. technical grade).

Reproduce conditions : Use identical reagents and equipment (e.g., Schlenk line for air-sensitive steps).

Statistical analysis : Perform triplicate experiments with ANOVA to assess significance.
Example :

  • A 15% yield difference in cyclohexylamino group introduction ( vs. 11) may result from residual moisture in DMF .

Retrosynthesis Analysis

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Cyclohexyl(methyl)amino]benzoic acid
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4-[Cyclohexyl(methyl)amino]benzoic acid

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